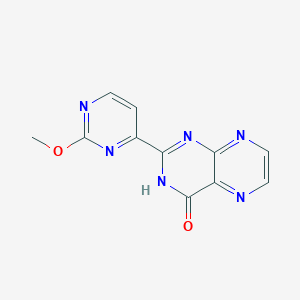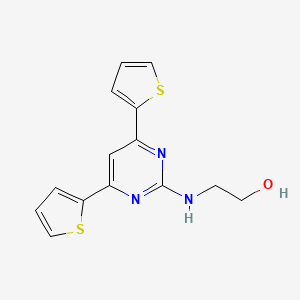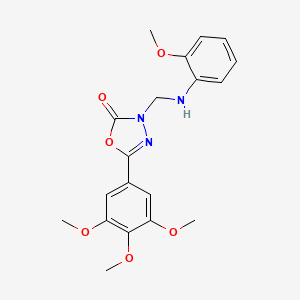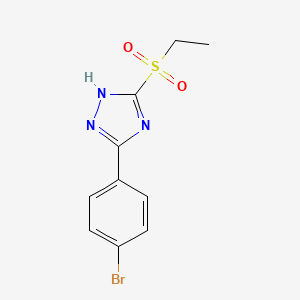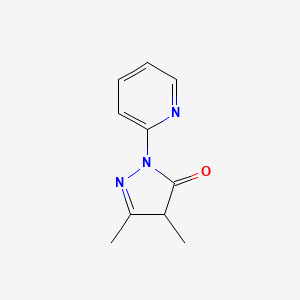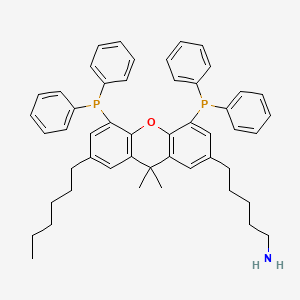
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine is a complex organic compound that features a xanthene core substituted with diphenylphosphino groups and a hexyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine typically involves multiple steps. One common approach is the Buchwald-Hartwig cross-coupling reaction, which is used to form the diphenylphosphino groups on the xanthene core. This reaction requires a palladium catalyst, a phosphine ligand, and a base such as sodium tert-butoxide .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Buchwald-Hartwig cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Substitution: Nucleophiles like alkyl halides can react with the amine group in the presence of a base.
Major Products
Oxidation: The major product would be the corresponding phosphine oxide.
Substitution: The major products would be the substituted amine derivatives.
Aplicaciones Científicas De Investigación
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a probe or inhibitor in biochemical studies.
Medicine: Its potential as a drug candidate can be explored due to its ability to interact with specific molecular targets.
Mecanismo De Acción
The mechanism of action of 5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The diphenylphosphino groups can coordinate with transition metals, forming stable complexes that facilitate catalytic reactions. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand commonly used in catalysis.
Xantphos: A bidentate ligand with a xanthene backbone, similar to the core structure of the compound .
DPPP (1,3-Bis(diphenylphosphino)propane): Another diphosphine ligand used in various catalytic applications.
Uniqueness
5-(4,5-Bis(diphenylphosphino)-7-hexyl-9,9-dimethyl-9H-xanthen-2-yl)pentan-1-amine is unique due to its combination of a xanthene core with diphenylphosphino groups and a hexyl chain. This structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C50H55NOP2 |
|---|---|
Peso molecular |
747.9 g/mol |
Nombre IUPAC |
5-[4,5-bis(diphenylphosphanyl)-7-hexyl-9,9-dimethylxanthen-2-yl]pentan-1-amine |
InChI |
InChI=1S/C50H55NOP2/c1-4-5-6-12-23-38-34-44-48(46(36-38)53(40-25-14-7-15-26-40)41-27-16-8-17-28-41)52-49-45(50(44,2)3)35-39(24-13-11-22-33-51)37-47(49)54(42-29-18-9-19-30-42)43-31-20-10-21-32-43/h7-10,14-21,25-32,34-37H,4-6,11-13,22-24,33,51H2,1-3H3 |
Clave InChI |
HADOXTBMWSZLKN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC2=C(C(=C1)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C2(C)C)C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



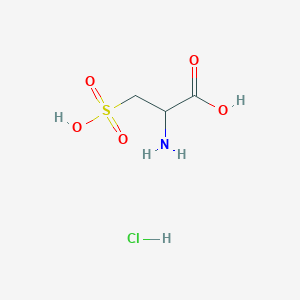
![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)
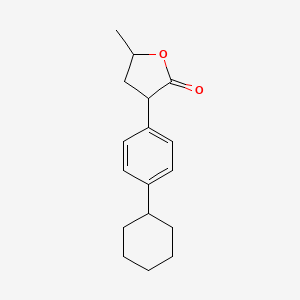
![4-Chloro-2-ethyl-5-[(4-fluorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12909755.png)

